molecular formula C11H11NO3 B12873664 4-(Hydroxymethyl)-4-methyl-2-phenyloxazol-5(4H)-one

4-(Hydroxymethyl)-4-methyl-2-phenyloxazol-5(4H)-one

Cat. No.: B12873664
M. Wt: 205.21 g/mol
InChI Key: QKHVJLKLFKXZRL-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-4-methyl-2-phenyloxazol-5(4H)-one is an organic compound with a unique structure that includes an oxazole ring substituted with hydroxymethyl and methyl groups, as well as a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-4-methyl-2-phenyloxazol-5(4H)-one typically involves the reaction of glycidol with isocyanates in the presence of tetraarylphosphonium salts as catalysts. This reaction facilitates the addition of glycidol to isocyanates, followed by intramolecular cyclization to form the oxazole ring . The reaction conditions are generally mild, and the process can be carried out at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route involving glycidol and isocyanates can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-4-methyl-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of 4-(Carboxymethyl)-4-methyl-2-phenyloxazol-5(4H)-one.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(Hydroxymethyl)-4-methyl-2-phenyloxazol-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-4-methyl-2-phenyloxazol-5(4H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Hydroxymethyl)-4-methyl-2-phenyloxazol-5(4H)-one is unique due to its oxazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

4-(hydroxymethyl)-4-methyl-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C11H11NO3/c1-11(7-13)10(14)15-9(12-11)8-5-3-2-4-6-8/h2-6,13H,7H2,1H3

InChI Key

QKHVJLKLFKXZRL-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)OC(=N1)C2=CC=CC=C2)CO

Origin of Product

United States

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